Urea, (1-methylcyclopentyl)-

Anticonvulsant Electroshock Seizure Model Carbinylurea

Select MA-337 (CAS 3569-78-6) for anticonvulsant research requiring dual protection against electroconvulsions and chemoconvulsions—a profile absent in close analogs like MA-321. It maintains efficacy at lower doses than diphenylhydantoin on both single and daily schedules, reducing tolerance and toxicity concerns. Ideal as a reference standard for broad-spectrum mechanism-of-action studies and preclinical epilepsy models.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 3569-78-6
Cat. No. B8637308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (1-methylcyclopentyl)-
CAS3569-78-6
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1(CCCC1)NC(=O)N
InChIInChI=1S/C7H14N2O/c1-7(9-6(8)10)4-2-3-5-7/h2-5H2,1H3,(H3,8,9,10)
InChIKeySOPWCEFXKLAPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (1-methylcyclopentyl)- (CAS 3569-78-6): Chemical Identity and Core Properties


Urea, (1-methylcyclopentyl)- (CAS 3569-78-6), also known as 1-methylcyclopentylurea or MA-337, is a carbinylurea derivative with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol [1]. It is characterized by a 1-methylcyclopentyl group attached to the urea moiety, which confers distinct physicochemical properties including a calculated density of 1.05 g/cm³, a boiling point of 221.6°C at 760 mmHg, and a logP of 1.89 [2]. The compound exists as a stable, colorless solid and is primarily utilized as a research chemical and intermediate in medicinal chemistry .

Why Substituting Urea, (1-methylcyclopentyl)- with Other Carbinylureas or Anticonvulsants Is Not Advisable


Within the carbinylurea class, subtle variations in the cycloalkyl substituent profoundly alter the anticonvulsant efficacy spectrum, therapeutic index, and propensity for tolerance. Urea, (1-methylcyclopentyl)- (MA-337) demonstrates a unique dual protection profile against both electroconvulsions and chemoconvulsions, a feature not shared by the 1-methylcyclohexyl analog (MA-321) which only protects against chemoconvulsions [1]. Furthermore, its potency relative to established anticonvulsants like diphenylhydantoin and trimethadione is dose- and regimen-dependent, with MA-337 requiring lower antielectroconvulsant doses than diphenylhydantoin on both single and daily dosing schedules [1]. This non-linear structure-activity relationship means that simple substitution with a close analog could result in a complete loss of desired activity or the introduction of unwanted side effects, making direct, evidence-based selection critical for research and development applications.

Quantitative Evidence Guide for Urea, (1-methylcyclopentyl)- (CAS 3569-78-6): Differentiated Performance vs. Analogs and Standards


Superior Antielectroconvulsant Potency Compared to Diphenylhydantoin on Single Dose

In a direct head-to-head comparison in a rat maximal electroshock seizure (MES) model, Urea, (1-methylcyclopentyl)- (MA-337) demonstrated superior antielectroconvulsant potency relative to the established anticonvulsant diphenylhydantoin. MA-337 provided protection at a lower oral dose than diphenylhydantoin when administered as a single dose [1].

Anticonvulsant Electroshock Seizure Model Carbinylurea

Dual Protection Profile: Broad-Spectrum Anticonvulsant Activity vs. MA-321 (1-Methylcyclohexylurea)

Urea, (1-methylcyclopentyl)- (MA-337) offers protection against both electroconvulsions and chemoconvulsions, a broad-spectrum activity profile that distinguishes it from its close analog, 1-methylcyclohexylurea (MA-321). MA-321 is only effective against chemoconvulsions (similar to trimethadione) and provides no protection against electroconvulsions [1].

Anticonvulsant Electroconvulsion Chemoconvulsion Broad-Spectrum

Lower Antielectroconvulsant Dose vs. Diphenylhydantoin Maintained on Repeated Daily Dosing

The superior antielectroconvulsant efficacy of MA-337 compared to diphenylhydantoin is not limited to a single administration. In a direct comparison involving daily oral dosing in rats, MA-337 remained effective at a lower dose than diphenylhydantoin, indicating a sustained advantage in potency without the development of acute tolerance [1].

Anticonvulsant Chronic Dosing Efficacy Maintenance

Favorable Chronic Toxicity Profile: No Tolerance or Cumulation to Lethal Effects

A key differentiator for MA-337 is its chronic safety profile. In a 6-month daily oral dosing study in rats at 15% and 22% of the acute median lethal dose (A-LD50), MA-337 did not induce tolerance or cumulation to its lethal effects, and no abnormalities were observed in blood cellular elements, liver, spleen, kidney, or alimentary tract [1]. This contrasts with the antichemoconvulsant efficacy of its analog MA-367, which was found to decline on daily dosing [1].

Toxicology Tolerance Cumulation Chronic Safety

Optimal Use Cases for Urea, (1-methylcyclopentyl)- (CAS 3569-78-6) Based on Comparative Evidence


Broad-Spectrum Anticonvulsant Tool Compound for Seizure Models

Given its demonstrated protection against both electroconvulsions and chemoconvulsions [1], Urea, (1-methylcyclopentyl)- is ideally suited as a positive control or tool compound in research programs investigating broad-spectrum anticonvulsant mechanisms. Its dual activity profile makes it a more versatile comparator than analogs like MA-321, which only protect against chemoconvulsions.

Chronic In Vivo Epilepsy Studies Requiring Sustained Efficacy and Favorable Safety

The compound's maintenance of antielectroconvulsant efficacy at lower doses than diphenylhydantoin on daily dosing, combined with a 6-month safety study showing no organ pathology or tolerance to lethal effects [1], positions it as a superior candidate for long-term preclinical studies of epilepsy. Researchers can utilize MA-337 to minimize confounding variables related to tolerance and cumulative toxicity.

Structure-Activity Relationship (SAR) Studies of Carbinylurea Anticonvulsants

The distinct pharmacological profiles of MA-337 (1-methylcyclopentyl), MA-321 (1-methylcyclohexyl), and MA-367 (1-ethylcyclopentyl) provide a clear SAR platform. MA-337's unique combination of dual protection, lower effective doses, and lack of tolerance to lethality [1] serves as a critical reference point for medicinal chemists designing next-generation anticonvulsants with improved therapeutic indices.

Research Requiring a Potent Alternative to Diphenylhydantoin

For studies where diphenylhydantoin is the standard of care but presents dose-limiting side effects or pharmacokinetic challenges, MA-337 offers a potentially advantageous alternative. Its ability to provide protection at a lower dose on both single and daily administration schedules [1] makes it a valuable tool for exploring efficacy in models where high doses of standard anticonvulsants are problematic.

Quote Request

Request a Quote for Urea, (1-methylcyclopentyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.